Product packaging for cis-1-Boc-2-formyl-4-vinyl-azetidine(Cat. No.:)

cis-1-Boc-2-formyl-4-vinyl-azetidine

Cat. No.: B8187337
M. Wt: 211.26 g/mol
InChI Key: YXZOFBQISZHRRI-IUCAKERBSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles as Synthetic Intermediates

Four-membered nitrogen heterocycles, particularly azetidines, are crucial intermediates in organic synthesis. magtech.com.cnrsc.org Their importance stems from a unique combination of stability and reactivity. The inherent ring strain of the azetidine (B1206935) ring, approximately 25.4 kcal/mol, makes them susceptible to selective ring-opening reactions, providing access to a variety of substituted acyclic amines that would be challenging to synthesize otherwise. rsc.orgrsc.org This strain-driven reactivity allows azetidines to serve as versatile synthons for constructing larger, more complex nitrogen-containing molecules, including pyrrolidines, piperidines, and azepanes through ring-expansion methodologies. rsc.org

Unlike their more strained three-membered counterparts, aziridines, azetidines generally offer greater stability, which facilitates their isolation, purification, and handling. rsc.org This balance of reactivity and stability has positioned them as indispensable building blocks in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. magtech.com.cn

Overview of Azetidine Derivatives as Chiral Scaffolds and Building Blocks

The rigid, three-dimensional structure of the azetidine ring makes it an excellent scaffold for introducing chirality. The substituents on the four-membered ring can be arranged in well-defined spatial orientations, making chiral azetidines highly sought-after in asymmetric synthesis. nih.gov They are utilized as chiral ligands in a range of metal-catalyzed reactions and as precursors for enantiomerically pure compounds. rsc.org

The development of stereoselective methods for the synthesis of substituted azetidines has been a significant focus of chemical research. magtech.com.cn These methods include cycloadditions, ring contractions, and intramolecular cyclizations of chiral precursors. magtech.com.cnrsc.org Once formed, these chiral azetidines can be elaborated into a diverse array of complex target molecules, with the azetidine core serving to control the stereochemical outcome of subsequent transformations. Their role as surrogates for amino acids has also been noted, finding application in the field of peptidomimetics. rsc.org

Contextualization of cis-1-Boc-2-formyl-4-vinyl-azetidine within Azetidine Chemistry

This compound is a prime example of a highly functionalized, chiral building block that encapsulates multiple strategic elements for synthetic diversification. An analysis of its structure reveals its potential utility:

Azetidine Core : The fundamental four-membered ring provides the conformational rigidity and latent reactivity characteristic of this class of heterocycles.

cis-Stereochemistry : The defined cis relationship between the formyl group at the C2 position and the vinyl group at the C4 position offers stereochemical control, which is crucial for the synthesis of specific stereoisomers of target molecules.

N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It enhances the stability of the azetidine ring and modulates its reactivity. nih.gov Its presence is critical for many synthetic transformations, and it can be removed under relatively mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom. acs.org

2-Formyl Group : The aldehyde (formyl) functionality at the C2 position is a versatile handle for a multitude of chemical transformations. It can participate in nucleophilic additions, Wittig-type olefination, reductive amination, and oxidation to a carboxylic acid, providing pathways to a wide range of C2-substituted azetidine derivatives.

4-Vinyl Group : The vinyl substituent at the C4 position is another key functional group, enabling a host of modern synthetic reactions. It can undergo olefin metathesis, Heck coupling, hydroboration-oxidation, and other addition reactions, allowing for the extension and elaboration of the carbon skeleton.

This specific combination of functional groups in a defined stereochemical arrangement makes this compound a potent intermediate for the modular and stereoselective synthesis of complex nitrogen-containing compounds. Its structure is emblematic of the modern approach to designing building blocks that contain orthogonal functional groups, enabling stepwise and selective chemical modifications.

General Strategies for Azetidine Ring Construction

The synthesis of the azetidine scaffold, a key structural motif in numerous biologically active compounds, is approached through various strategic bond formations. The difficulty in forming this four-membered ring lies in overcoming its inherent ring strain. clockss.org The primary methods involve forming a carbon-nitrogen (C-N) bond to close the ring or constructing the ring system through the simultaneous formation of two bonds in a cycloaddition process.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor. These methods rely on a nucleophilic nitrogen atom attacking an electrophilic carbon center at the γ-position.

Cyclization of γ-Haloamines and γ-AminoalcoholsOne of the most established routes to azetidines is the intramolecular SN2 reaction of γ-substituted amines.frontiersin.orgIn this approach, a primary or secondary amine acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halogen (iodide, bromide, or chloride) or a sulfonate ester (mesylate, tosylate, or triflate).clockss.orgfrontiersin.org

The precursors, γ-haloamines, can be cyclized directly, often under basic conditions, to yield the azetidine ring. clockss.org Alternatively, more readily available γ-aminoalcohols serve as stable precursors. The hydroxyl group is converted into a better leaving group, for instance by mesylation or tosylation, to facilitate the intramolecular nucleophilic attack by the nitrogen atom. acs.orgnih.gov This strategy has been successfully applied to the synthesis of a variety of functionalized azetidines. acs.org Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing another efficient route to functionalized azetidines. frontiersin.orgnih.gov

Precursor TypeLeaving GroupTypical ConditionsReference
γ-HaloamineHalogen (Cl, Br, I)Base (e.g., K2CO3, NaH) clockss.orgfrontiersin.org
γ-AminoalcoholSulfonate (OMs, OTs)Two steps: 1. MsCl/TsCl, Base 2. Heat or Base acs.orgnih.gov
3,4-Epoxy amineEpoxideLewis Acid (e.g., La(OTf)3) frontiersin.orgnih.gov
Base-Promoted Ring ClosuresBases play a crucial role in many intramolecular cyclization strategies for azetidine synthesis. Their primary function is to deprotonate the amine or a precursor, enhancing its nucleophilicity and promoting the ring-closing reaction. In the cyclization of γ-aminoalcohols, a base is used in the initial step to facilitate the formation of the sulfonate ester. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) can be employed to promote intramolecular Michael additions for the synthesis of azetidines bearing electron-withdrawing groups.clockss.org

A one-pot method for preparing N-aryl-2-cyanoazetidines involves a final ring closure induced by a base following mesylation of a γ-amino nitrile intermediate. organic-chemistry.org This highlights the utility of base promotion in streamlining synthetic sequences towards complex azetidine structures.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a powerful and atom-economical approach to the azetidine core by forming two new bonds in a single step. These methods are particularly valuable for controlling the stereochemistry of the resulting four-membered ring.

[2+2] Cycloadditions (e.g., Aza-Paternò-Büchi Reaction, Ketene-Imine Cycloadditions)The [2+2] cycloaddition is a prominent strategy for synthesizing four-membered rings.rsc.orgIn the context of azetidines, this involves the reaction of a C=N double bond (from an imine or related species) with a C=C double bond (from an alkene) or a C=C=O group (from a ketene).nih.govmdpi.com

Aza-Paternò-Büchi Reaction The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to produce an azetidine. nih.govrsc.orgresearchgate.net This reaction is one of the most direct methods for synthesizing functionalized azetidines. rsc.org The reaction is typically initiated by UV light irradiation, which excites the imine to a reactive singlet or triplet state that then cycloadds to the alkene. nih.gov

Challenges in this reaction include competing E/Z isomerization of the imine, which can be an unproductive relaxation pathway. nih.gov To overcome this, cyclic imines are often used. nih.gov Recent advancements have focused on visible-light-mediated protocols using photocatalysts, which allow for milder reaction conditions and broader substrate scope. chemrxiv.orgacs.orgnih.gov These methods often proceed via a triplet energy transfer mechanism. chemrxiv.orgnih.gov The reaction can be performed in both intermolecular and intramolecular fashions to create diverse azetidine structures. nih.govacs.org

Reaction TypeReactantsConditionsKey FeaturesReference
Aza-Paternò-BüchiImine + AlkeneUV light or Visible light + PhotocatalystDirect formation of azetidine ring; stereoselectivity possible. nih.govresearchgate.netchemrxiv.org
Staudinger SynthesisImine + KeteneTypically thermalForms 2-azetidinone (β-lactam) ring; high stereocontrol. mdpi.comresearchgate.net

Ketene-Imine Cycloadditions The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger synthesis, is a classic and highly versatile method for constructing the 2-azetidinone (β-lactam) ring. mdpi.comresearchgate.netresearchgate.net Although the direct product is a lactam rather than a simple azetidine, the reduction of the lactam carbonyl group provides access to the corresponding azetidines.

This reaction is known for its reliability and the high degree of stereocontrol it offers. researchgate.net Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base and are then trapped by the imine. mdpi.com The stereochemical outcome (cis or trans) of the resulting β-lactam is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.com For instance, the cycloaddition of ketenes with N-Boc protected imines has been shown to proceed with complete cis-selectivity at low temperatures. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B8187337 cis-1-Boc-2-formyl-4-vinyl-azetidine

Properties

IUPAC Name

tert-butyl (2R,4S)-2-ethenyl-4-formylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-8-6-9(7-13)12(8)10(14)15-11(2,3)4/h5,7-9H,1,6H2,2-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOFBQISZHRRI-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1C=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@H]1C=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Cis 1 Boc 2 Formyl 4 Vinyl Azetidine and Its Derivatives in Complex Molecule Synthesis

Azetidines as Chiral Building Blocks and Synthons

Azetidines, as a class of four-membered nitrogen-containing heterocycles, are prized in synthetic chemistry for their inherent ring strain, which can be harnessed for various chemical transformations. rsc.orgclockss.org Their rigid, puckered structure also provides a defined stereochemical framework, making them excellent chiral synthons. clockss.org The cis-substitution pattern of the formyl and vinyl groups in the title compound offers a specific spatial arrangement that can be exploited in stereocontrolled reactions.

The development of new synthetic methods has made functionalized azetidines more accessible, spurring their use in creating complex products. nih.gov These strained heterocycles can undergo a variety of transformations, including ring-opening and ring-expansion reactions, to yield highly substituted acyclic amines or larger heterocyclic systems. rsc.org

Role in Accessing Enantioenriched Nitrogen-Containing Compounds

The enantiomerically pure nature of cis-1-Boc-2-formyl-4-vinyl-azetidine makes it an ideal starting material for the synthesis of other enantioenriched nitrogenous compounds. The chirality embedded in the azetidine (B1206935) ring can be transferred to new stereocenters created during subsequent reactions. This is a fundamental concept in asymmetric synthesis, where a chiral molecule is used to induce the formation of a specific enantiomer of a product. The cis-disubstituted nature of this particular azetidine derivative offers a rigid and concave platform that can strongly influence the stereoselectivity of asymmetric reactions. nih.gov

Precursors to Non-Natural Amino Acids and Peptidomimetics

Non-natural amino acids are crucial components in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govnih.govlifechemicals.com Azetidine-based amino acids, being conformationally constrained, are particularly useful in this regard as they can help to lock a peptide into a specific bioactive conformation. nih.govlifechemicals.com

The aldehyde and vinyl functionalities of this compound provide convenient handles for its conversion into a variety of non-natural amino acids. For example, the aldehyde can be oxidized to a carboxylic acid and the vinyl group can be transformed into other functional groups, leading to the synthesis of novel, conformationally restricted amino acid building blocks. These can then be incorporated into peptide chains to create peptidomimetics with unique structural and biological properties.

Synthesis of Diverse Polyfunctionalized Scaffolds

The aldehyde and vinyl groups of this compound are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse polyfunctionalized scaffolds. The aldehyde can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the vinyl group can undergo reactions like olefin metathesis, hydroboration-oxidation, and dihydroxylation.

These transformations can be used to introduce new functional groups and build up molecular complexity, leading to a variety of scaffolds with potential applications in drug discovery and materials science. The ability to selectively manipulate the different functional groups of this azetidine derivative is a key advantage in the design of complex molecular architectures.

Total Synthesis of Natural Products and Analogues Utilizing Azetidine Intermediates

Azetidine-containing natural products, while not abundant, often possess interesting biological activities. rsc.orgfrontiersin.org The synthesis of these natural products and their analogues is an active area of research, and chiral azetidine building blocks play a crucial role in these endeavors.

While a direct total synthesis of a natural product starting from this compound is not prominently documented in the reviewed literature, the synthetic utility of similar azetidine structures suggests its potential as a key intermediate. For instance, the synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products, has been achieved using strategies that could potentially be adapted to utilize this specific azetidine derivative. nih.govkib.ac.cn The vinyl group could serve as a precursor to the required side chains, and the aldehyde could be elaborated to form the rest of the molecule. The inherent chirality of the starting material would ensure the stereocontrolled synthesis of the target natural product.

The table below summarizes the key functional groups of this compound and their potential synthetic transformations, highlighting its versatility as a building block.

Functional GroupPotential Synthetic TransformationsResulting Structures
AldehydeOxidation, Reduction, Wittig Reaction, Aldol Condensation, Reductive AminationCarboxylic acids, Alcohols, Alkenes, β-Hydroxy ketones, Amines
VinylOlefin Metathesis, Hydroboration-Oxidation, Dihydroxylation, EpoxidationSubstituted Alkenes, Alcohols, Diols, Epoxides
Azetidine RingRing-opening, Ring-expansionAcyclic amines, Larger heterocycles
Boc Protecting GroupDeprotectionFree amine for further functionalization

Advanced Spectroscopic and Computational Analysis in Azetidine Research

Elucidation of Stereochemistry and Regioselectivity (e.g., for 'cis' Configuration)

The relative positioning of substituents on the azetidine (B1206935) ring is crucial for its chemical properties and biological activity. The 'cis' configuration of cis-1-Boc-2-formyl-4-vinyl-azetidine indicates that the formyl and vinyl groups are on the same face of the ring. Confirming this stereochemistry is a primary objective of structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for determining the relative stereochemistry of substituents on a ring. NOE shows through-space correlations between protons that are close to each other (typically < 5 Å). For a 'cis' isomer, NOE correlations would be expected between the protons at the C2 and C4 positions.

Illustrative NOE Correlation Data:

Irradiated ProtonObserved NOEInferred ProximityConclusion
H2 (proton at C2)H4 (proton at C4)H2 and H4 are on the same face of the ringSupports 'cis' configuration
H2 (proton at C2)Formyl ProtonProximity of formyl group to H2Confirms C2 substitution
H4 (proton at C4)Vinyl ProtonsProximity of vinyl group to H4Confirms C4 substitution

In addition to NMR, single-crystal X-ray diffraction provides unambiguous proof of stereochemistry. This technique maps the electron density of a crystalline sample to determine the precise three-dimensional arrangement of atoms, confirming the 'cis' relationship between the substituents.

Regioselectivity, the preference for one direction of bond making or breaking over others, is also critical. In syntheses leading to this molecule, such as the intramolecular aminolysis of specific cis-3,4-epoxy amines, catalysts can direct the reaction to form the azetidine ring instead of a less strained five-membered pyrrolidine (B122466) ring. nih.gov Computational studies are often employed to understand and predict this regioselectivity. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms for the formation of azetidines is key to optimizing synthetic routes and controlling stereochemical outcomes. nih.govrsc.org Computational chemistry, particularly Density Functional Theory (DFT), has become a standard tool for investigating these pathways. nih.govresearchgate.net

DFT calculations can map the potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate and selectivity.

For example, in a hypothetical synthesis of this compound, computational models can be built to compare the energy barriers for the formation of the 'cis' and 'trans' isomers. nih.gov The reaction pathway with the lower energy transition state will be the kinetically favored one. nih.gov

Hypothetical Transition State Energy Comparison:

Transition StateCalculated Relative Energy (kcal/mol)Predicted Outcome
TS_cis (leading to cis-product)0.0Major product
TS_trans (leading to trans-product)+2.5Minor product

These studies can reveal subtle electronic and steric factors that favor one stereochemical outcome. For instance, in the lanthanide-catalyzed aminolysis of cis-epoxy amines, DFT calculations have shown that coordination of the catalyst to the substrate can significantly lower the energy of the transition state leading to azetidine formation over other potential products. nih.gov Similarly, in photocatalytic reactions to form azetidines, computational modeling can predict which precursor molecules will react successfully based on their frontier orbital energies. mit.edu

Conformational Analysis of Substituted Azetidines

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. rsc.org The degree of this puckering and the preferred conformation are influenced by the nature and position of the substituents on the ring. The ring can undergo a rapid inversion process, where one puckered conformation converts to another.

Computational studies are essential for exploring the conformational landscape of substituted azetidines. cnr.it For this compound, calculations would likely reveal two primary puckered conformations. The puckering is often described by a dihedral angle. The stability of each conformer is affected by steric interactions between the substituents and electronic effects, such as dipole-dipole interactions. researchgate.net The bulky Boc (tert-butoxycarbonyl) group on the nitrogen atom significantly influences the ring's conformation and the barrier to nitrogen inversion. beilstein-journals.org

Hypothetical Conformational Analysis Data:

ConformerKey Dihedral Angle (C2-N1-C4-C3)Calculated Relative Energy (kcal/mol)Predicted Population at 298 K
Puckered Conformer A25°0.0~85%
Puckered Conformer B-23°1.1~15%
Planar Transition State~5.0Negligible

The energy difference between the stable conformers and the planar transition state for ring inversion can be calculated, providing insight into the ring's flexibility. These conformational preferences are not merely academic; they can dictate how the molecule interacts with biological targets or how it approaches other molecules in a reaction.

Future Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Derivatives

The synthesis of highly substituted azetidines like cis-1-Boc-2-formyl-4-vinyl-azetidine is often challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.commedwinpublishers.com Traditional methods can require harsh conditions or multi-step sequences. Future efforts are geared towards developing more efficient, sustainable, and atom-economical approaches.

Key emerging strategies include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] cycloaddition between imines and alkenes), offer a mild and powerful method for constructing the azetidine core. researchgate.netspringernature.com Adapting this technology could allow for the direct synthesis of the this compound scaffold from simpler, readily available precursors.

C-H Amination: Advances in transition-metal catalysis, particularly with rhodium, have enabled the direct intramolecular amination of sp³ C-H bonds to form saturated azacycles. nsf.gov This strategy could be envisioned for creating the azetidine ring with high regio- and stereoselectivity, potentially reducing the need for pre-functionalized starting materials.

Catalytic Ring-Opening and Cyclization: Lanthanide(III) triflates have emerged as effective catalysts for the regioselective intramolecular aminolysis of epoxy amines to yield functionalized azetidines. frontiersin.orgfrontiersin.org A synthetic pathway leveraging this method could provide a stereocontrolled route to the target compound.

Computational Modeling: The use of computational models to predict reaction outcomes is becoming increasingly valuable. thescience.dev Applying these models could accelerate the discovery of new catalysts and reaction conditions for synthesizing azetidines with specific substitution patterns, like the target molecule, thereby minimizing empirical trial-and-error optimization. thescience.dev

These innovative approaches promise to make complex azetidines more accessible, facilitating their broader use in chemical research.

Synthetic StrategyPotential Advantage for Azetidine SynthesisRelevant Catalyst/Conditions
Aza Paternò-Büchi Reaction Direct [2+2] cycloaddition; high atom economy.Visible light photocatalysts (e.g., Iridium complexes). researchgate.net
Intramolecular C-H Amination High efficiency and selectivity; reduces pre-functionalization.Rhodium catalysts. nsf.gov
Aminolysis of Epoxy Amines Stereocontrolled; tolerates sensitive functional groups.Lanthanide(III) triflates (e.g., La(OTf)₃). frontiersin.org
Alkylation of Amines Straightforward approach using di-functionalized propanes.In situ generated bis-triflates of 1,3-propanediols. organic-chemistry.org

Exploration of New Reactivity Modes for Functionalized Azetidines

The reactivity of this compound is dictated by its distinct functional groups and the strained ring. While the individual reactivity of aldehydes, vinyl groups, and Boc-amines is well-understood, their interplay within this constrained framework opens avenues for novel chemical transformations.

Strain-Release Reactions: The significant ring strain of azetidines (approx. 25.4 kcal/mol) can be harnessed to drive unique reactions. rsc.org Nucleophilic ring-opening or ring-expansion reactions can transform the azetidine core into other valuable heterocyclic systems like substituted pyrrolidines or piperidines. rsc.org The specific substitution pattern of this compound could direct these rearrangements to produce highly functionalized and stereochemically rich larger rings.

Tandem Reactions: The proximity of the aldehyde and vinyl groups allows for the design of tandem or cascade reactions. For instance, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving the vinyl group, leading to the rapid construction of complex bicyclic or polycyclic structures.

Vinyl Group Functionalization: The vinyl moiety is a versatile handle for a wide array of transformations, including olefin metathesis, Heck coupling, hydroboration-oxidation, and cycloadditions. Exploring these reactions would provide a library of derivatives functionalized at the C4-position, each with potentially unique properties and applications.

Stereoselective Aldehyde Additions: The chiral environment created by the substituted azetidine ring could influence the stereochemical outcome of nucleophilic additions to the C2-formyl group. This substrate-controlled diastereoselectivity could be exploited to synthesize complex acyclic chains with multiple stereocenters.

Future research will likely focus on leveraging the unique electronic and steric properties of this molecule to achieve transformations that are not possible with simpler, unstrained substrates.

Expansion of Applications in Complex Chemical Synthesis

Functionalized azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry and as key intermediates in the synthesis of natural products. medwinpublishers.comrsc.org The structural features of this compound make it an attractive building block for creating diverse and complex molecules.

Medicinal Chemistry Scaffolds: The rigid, three-dimensional nature of the azetidine ring is highly desirable for designing drug candidates, as it can precisely orient substituents to interact with biological targets. springernature.com This compound can serve as a starting point for creating novel azetidine-containing analogues of known bioactive molecules or for use in fragment-based drug discovery programs. The vinyl and formyl groups provide orthogonal handles for derivatization.

Natural Product Synthesis: Azetidine moieties are found in a number of natural products, such as penaresidin (B1208786) B. medwinpublishers.comnsf.gov The title compound could serve as a key intermediate in the total synthesis of such molecules. For example, the vinyl group could be elaborated into a long alkyl side chain, and the aldehyde could be used to install other required functional groups.

Asymmetric Catalysis: Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis. nih.gov The this compound scaffold, after suitable modification, could be developed into a new class of C₁-symmetric ligands for transition metal-catalyzed reactions, potentially offering unique selectivity profiles. nih.gov

The expansion of applications will depend on both the increased availability of the compound through improved synthetic methods and the continued exploration of its rich and versatile reactivity.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high stereochemical purity of cis-1-Boc-2-formyl-4-vinyl-azetidine?

  • Methodological Answer : Optimize protecting group strategies (e.g., Boc for amine stability) and reaction conditions (temperature, solvent polarity) to minimize epimerization. Use chiral auxiliaries or asymmetric catalysis during azetidine ring formation. Purify via flash chromatography with gradients tailored to polarity differences between stereoisomers. Validate purity using chiral HPLC or optical rotation measurements .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Combine 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, NOESY for cis configuration verification), IR (aldehyde C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should stability concerns be addressed during storage and handling?

  • Methodological Answer : Store under inert atmosphere (N2_2/Ar) at –20°C to prevent aldehyde oxidation or vinyl group polymerization. Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) with LC-MS monitoring to identify degradation pathways. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational models predict reactivity of the vinyl group in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare activation energies for Suzuki vs. Heck reaction pathways. Validate predictions with kinetic experiments (e.g., in situ IR monitoring) .

Q. What experimental approaches resolve contradictions in reaction yields during cross-coupling?

  • Methodological Answer : Systematically vary catalysts (Pd0^0 vs. Ni0^0), ligands (bidentate vs. monodentate), and solvents (polar aprotic vs. ethereal). Analyze byproducts via GC-MS or MALDI-TOF. Use Design of Experiments (DoE) to identify critical factors (e.g., ligand-to-metal ratio) and optimize robustness .

Q. How to design regioselective functionalization protocols for multi-step syntheses?

  • Methodological Answer : Employ orthogonal protection (e.g., Boc for amine, TBS for hydroxyl) to direct reactivity. Use steric/electronic profiling (Hammett constants, %Vbur_{\text{bur}}) to prioritize reaction sites. Validate selectivity via competitive experiments and X-ray crystallography .

Data Analysis and Validation

Q. How to reconcile discrepancies in reported spectroscopic data across studies?

  • Methodological Answer : Compare solvent effects (e.g., DMSO vs. CDCl3_3 on 1H^{1}\text{H} NMR shifts). Replicate experiments under standardized conditions (IUPAC guidelines). Use statistical tools (PCA, t-tests) to assess inter-lab variability .

Q. What validation criteria ensure reproducibility in azetidine-based reaction workflows?

  • Methodological Answer : Adopt the FINER framework (Feasible, Novel, Ethical, Relevant) to define success metrics (e.g., ≥90% yield, ≤5% RSD). Document protocols using electronic lab notebooks (ELNs) with raw data archiving. Conduct peer reviews pre-publication .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use fume hoods for weighing (aldehyde volatility). Wear nitrile gloves (avoid latex for solvent compatibility). Follow MedChemExpress guidelines for spill containment (neutralize with sodium bicarbonate) and waste disposal (segregate halogenated/organic streams) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.